

# AMG 925 (HCI): A Technical Guide to Target Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |
|----------------------|---------------|-----------|--|
| Compound Name:       | AMG 925 (HCI) |           |  |
| Cat. No.:            | B2464784      | Get Quote |  |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target protein binding affinity of AMG 925, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

## **Core Target Profile and Binding Affinity**

AMG 925 is a selective, orally bioavailable small molecule that has demonstrated significant inhibitory activity against both FLT3 and CDK4.[1][2] Its mechanism of action is centered on the dual blockade of these two kinases, which are critical drivers in the proliferation and survival of certain cancer cells, particularly in Acute Myeloid Leukemia (AML).[3][4] The antitumor effects of AMG 925 have been correlated with the inhibition of STAT5 and retinoblastoma protein (RB) phosphorylation, which are respective pharmacodynamic markers for FLT3 and CDK4 inhibition.[3][4]

## **Quantitative Binding Affinity Data**

The binding affinity of AMG 925 has been characterized through various biochemical and cellular assays, with key inhibitory concentrations (IC50) and dissociation constants (Kd) summarized below.



| Target Protein                    | Parameter      | Value (nM)                     | Reference(s) |
|-----------------------------------|----------------|--------------------------------|--------------|
| Primary Targets                   |                |                                |              |
| FLT3                              | IC50           | 1 - 2                          | [2][5][6]    |
| Kd                                | 2.3            | [7]                            |              |
| CDK4                              | IC50           | 3                              | [2][5][6]    |
| CDK4/cyclinD1                     | Kd             | 0.19                           | [7]          |
| CDK4/cyclinD3                     | Kd             | 0.74                           | [7]          |
| Secondary Targets & Other Kinases |                |                                |              |
| CDK6                              | IC50           | 8 ± 2                          | [5]          |
| CDK2                              | IC50           | 375 ± 150                      | [5]          |
| Kd                                | 48             | [7]                            |              |
| CDK1                              | IC50           | 1900 ± 510 (1.90 ±<br>0.51 μM) | [5]          |
| IC50                              | 2220 (2.22 μM) | [2]                            | _            |
| FLT3 Mutants                      |                |                                |              |
| FLT3 ITD                          | Kd             | 1 - 4                          | [2]          |
| Kd                                | 3.9            | [7]                            |              |
| FLT3 D835Y                        | Kd             | 1 - 4                          | [2]          |
| Kd                                | 1.1            | [7]                            |              |
| FLT3 D835H                        | Kd             | 1 - 4                          | [2]          |
| Kd                                | 1.2            | [7]                            |              |
| FLT3 K663Q                        | Kd             | 1 - 4                          | [2]          |
| Kd                                | 3.8            | [7]                            |              |
| FLT3 N841I                        | Kd             | 1 - 4                          | [2]          |



## **Signaling Pathway Inhibition by AMG 925**

AMG 925 exerts its therapeutic effect by concurrently inhibiting two distinct signaling pathways crucial for cancer cell proliferation and survival. The FLT3 pathway, when constitutively activated by mutations, drives cell growth and survival through downstream effectors like STAT5. The CDK4/6 pathway controls the G1-S phase transition of the cell cycle. By inhibiting both, AMG 925 can induce cell cycle arrest and apoptosis.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of AMG 925, a FLT3 and CDK4 dual kinase inhibitor with preferential affinity for the activated state of FLT3 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bocsci.com [bocsci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual FLT3/TOPK inhibitor with activity against FLT3-ITD secondary mutations potently inhibits acute myeloid leukemia cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. scispace.com [scispace.com]
- To cite this document: BenchChem. [AMG 925 (HCl): A Technical Guide to Target Protein Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2464784#amg-925-hcl-target-protein-binding-affinity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com